molecular formula C18H19ClFN3O B5324174 4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide

4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5324174
M. Wt: 347.8 g/mol
InChI Key: VGBUTZMOWRFASD-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-17-7-2-1-4-14(17)13-22-8-10-23(11-9-22)18(24)21-16-6-3-5-15(20)12-16/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBUTZMOWRFASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 3-fluorophenyl isocyanate with 1-(2-chlorobenzyl)piperazine. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained in good yield. The general reaction scheme is as follows:

    Starting Materials: 3-fluorophenyl isocyanate and 1-(2-chlorobenzyl)piperazine.

    Reaction Conditions: Room temperature, solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors, automated systems for reagent addition, and efficient purification techniques such as column chromatography or crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorophenyl)methyl]-N-(3-chlorophenyl)piperazine-1-carboxamide
  • 4-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide
  • 4-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide

Uniqueness

4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s activity and selectivity towards specific targets, making it a valuable candidate for further research and development.

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